molecular formula C15H21FO B15290862 Nonanophenone, 9-fluoro- CAS No. 326-52-3

Nonanophenone, 9-fluoro-

Katalognummer: B15290862
CAS-Nummer: 326-52-3
Molekulargewicht: 236.32 g/mol
InChI-Schlüssel: ITVSHYJKAJROEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonanophenone, 9-fluoro- is a fluorinated aromatic ketone. This compound is characterized by the presence of a fluorine atom attached to the ninth carbon of the nonanophenone structure. Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity compared to their non-fluorinated counterparts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the fluorination of nonanophenone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of Nonanophenone, 9-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Nonanophenone, 9-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Nonanophenone, 9-fluoro- has various applications in scientific research:

Wirkmechanismus

The mechanism of action of Nonanophenone, 9-fluoro- involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of certain biological processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Nonanophenone, 9-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

326-52-3

Molekularformel

C15H21FO

Molekulargewicht

236.32 g/mol

IUPAC-Name

9-fluoro-1-phenylnonan-1-one

InChI

InChI=1S/C15H21FO/c16-13-9-4-2-1-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2

InChI-Schlüssel

ITVSHYJKAJROEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.